molecular formula C8H10N2O B2812247 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1784673-98-8

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2812247
CAS No.: 1784673-98-8
M. Wt: 150.181
InChI Key: BDEMECOBXJJMIC-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a heterocyclic ketone featuring a pyrazole ring substituted with a cyclopropyl group at the N1 position and an acetyl group at the C4 position. Its molecular formula is C₈H₁₀N₂O (molecular weight: 150.18 g/mol) . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and bioactive molecules. Its cyclopropyl substituent enhances steric and electronic properties, influencing reactivity and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

1-(1-cyclopropylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEMECOBXJJMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of various complex molecules. Its unique structural features allow it to participate in a range of chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction : It can be oxidized to yield various derivatives or reduced to alter its chemical properties, making it versatile for synthetic applications.

Biological Activities

Potential Biological Applications
Research indicates that 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one exhibits significant biological activity. Studies have focused on its interactions with specific enzymes and receptors, suggesting potential roles in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.
  • Receptor Modulation : Its ability to interact with various receptors may lead to applications in pharmacology, particularly for conditions influenced by receptor activity.

Medicinal Chemistry

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound. Key areas of interest include:

  • Drug Development : The compound is being investigated as a lead compound for new drugs targeting diseases such as cancer and diabetes. Its structural properties may enhance the efficacy and specificity of new therapeutic agents.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, offering potential for developing new antibiotics.

Industrial Applications

Use in Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing other valuable compounds makes it important for various industrial processes.

Case Study 1: Synthesis of Pyrazole Derivatives

A detailed study demonstrated the synthesis of pyrazole derivatives using this compound as a precursor. The resulting compounds showed enhanced biological activity against specific cancer cell lines, indicating the potential for developing new anticancer therapies.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with a specific enzyme involved in glucose metabolism. The findings suggested that it could modulate enzyme activity, paving the way for further investigations into its use in diabetes management.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-one

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.19 g/mol
  • Key Differences : Replaces cyclopropyl with isopropyl.
  • Hazard profiles include warnings for acute toxicity (H302) and respiratory irritation (H335) .

1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molecular Weight : 234.68 g/mol
  • Key Differences : Substitutes cyclopropyl with 3-chlorophenyl and adds a methyl group at C3.
  • This compound is used in antimicrobial and anticancer agent synthesis .

Core Heterocycle Modifications

1-(1H-Pyrazol-1-yl)ethanone

  • Molecular Formula : C₅H₆N₂O
  • Molecular Weight : 110.11 g/mol
  • Key Differences : Lacks substituents on the pyrazole ring.
  • Impact : Simpler structure with lower molecular weight and higher polarity. Hazard data highlight skin/eye irritation (H315, H319) .

1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.15 g/mol
  • Key Differences : Pyrrole replaces pyrazole; methyl group at N1.
  • Impact : Pyrrole’s aromaticity differs from pyrazole’s, altering electronic properties. This compound is a flavoring agent but lacks the cyclopropyl-mediated steric effects .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₈H₁₀N₂O 150.18 Cyclopropyl (N1), Acetyl (C4) Kinase inhibitor intermediate
1-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-one C₈H₁₂N₂O 152.19 Isopropyl (N1) Hydrophobic ligand
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one C₁₂H₁₁ClN₂O 234.68 3-Chlorophenyl (N1), Methyl (C5) Anticancer lead
1-(1H-Pyrazol-1-yl)ethanone C₅H₆N₂O 110.11 Unsubstituted pyrazole Basic heterocyclic scaffold

Research Findings and Trends

  • Synthetic Routes : this compound is synthesized via cross-coupling reactions, as seen in the preparation of kinase inhibitors using brominated precursors .
  • Crystallography : SHELX software (e.g., SHELXL) is frequently employed for structural validation of such compounds, ensuring accurate bond length/angle measurements .
  • Biological Relevance : Cyclopropyl-containing analogs exhibit enhanced target selectivity due to restricted conformational flexibility compared to isopropyl or aryl derivatives .

Biological Activity

1-(1-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a pyrazole moiety. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings, such as this compound, exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms by which this compound exerts these effects remain under investigation, but interactions with inflammatory mediators are anticipated .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing cyclopropyl ketones and hydrazines to form the pyrazole ring.
  • Reflux Methods : Heating mixtures of cyclopropyl compounds with appropriate reagents in solvents like ethanol or methanol.
  • Catalytic Processes : Employing metal catalysts to facilitate the formation of the pyrazole structure from simpler precursors.

These methods highlight the versatility in synthesizing this compound and its analogs .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are necessary to elucidate the precise mechanisms involved, including the identification of target proteins and pathways affected by this compound .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that compounds with a similar structural framework exhibited potent antibacterial activity against multiple strains of bacteria, suggesting that this compound could be a promising candidate for further development as an antimicrobial agent .

Evaluation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain derivatives significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1-(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)ethan-1-onePyrazole derivativeAntimicrobial, Anti-inflammatory
4-Bromo-3-methylpyrazoleHalogenated pyrazoleAntitumor
3-PyrazolylmethanolAlcoholic derivativeAntifungal

This table illustrates how different structural modifications can influence the biological activity of pyrazole derivatives.

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